molecular formula C21H20ClFN2O2 B2579038 2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate CAS No. 477858-52-9

2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate

Cat. No.: B2579038
CAS No.: 477858-52-9
M. Wt: 386.85
InChI Key: WDBVTUQTZYATPT-UYRXBGFRSA-N
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Description

This compound is a bicyclic carbamate derivative characterized by a 1-azabicyclo[2.2.2]octane core substituted with a (Z)-configured 2-chloro-6-fluorophenylmethylidene group at position 2 and an N-phenylcarbamate moiety at position 2. Its structural complexity arises from the rigid bicyclic framework and stereoelectronic effects imposed by the halogenated aryl and carbamate groups.

Properties

IUPAC Name

[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O2/c22-17-7-4-8-18(23)16(17)13-19-20(14-9-11-25(19)12-10-14)27-21(26)24-15-5-2-1-3-6-15/h1-8,13-14,20H,9-12H2,(H,24,26)/b19-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBVTUQTZYATPT-UYRXBGFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2=CC3=C(C=CC=C3Cl)F)OC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(/C2=C/C3=C(C=CC=C3Cl)F)OC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate typically involves the following steps:

  • Formation of the bicyclic ring: : The bicyclic ring structure is often constructed via cycloaddition reactions or intramolecular cyclization processes.

  • Introduction of the phenylcarbamate group: : This step generally involves the reaction of the bicyclic amine with phenyl isocyanate under controlled conditions to form the desired carbamate linkage.

  • Introduction of the (Z)-(2-chloro-6-fluorophenyl)methylidene group: : This part of the molecule is typically introduced through a condensation reaction between the appropriately substituted benzaldehyde derivative and the azabicyclo compound.

Industrial Production Methods: In industrial settings, the synthesis might be scaled up using continuous flow chemistry techniques, which allow for the precise control of reaction parameters and improved safety and efficiency. Common solvents used include dichloromethane, toluene, and acetonitrile, with reaction temperatures ranging from ambient to slightly elevated temperatures.

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions at the phenylcarbamate or azabicyclo octane moieties, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions might target the methylene or carbonyl groups using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The aromatic chlorine and fluorine atoms provide reactive sites for nucleophilic aromatic substitution, especially in the presence of strong nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution: : Strong nucleophiles such as amines, thiols, or alkoxides.

Major Products: The major products of these reactions can vary, but typically include modified versions of the original compound with altered functional groups, such as hydroxyl, alkyl, or amino derivatives.

Chemistry

  • Utilized in the study of reaction mechanisms and synthetic methodologies.

  • Employed as a reference compound in spectroscopic analyses.

Biology

  • Investigated for its potential binding properties to biological macromolecules.

  • Studied for its effects on cellular processes and signal transduction pathways.

Medicine

  • Explored as a candidate for drug development due to its unique structural properties.

Industry

  • Utilized in the synthesis of specialized polymers and materials.

  • Employed as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate is primarily dependent on its interaction with specific molecular targets:

  • Molecular Targets: : It interacts with enzymes, receptors, and other proteins within biological systems, influencing their activity or function.

  • Pathways Involved: : The pathways affected by this compound can include signal transduction pathways, enzyme inhibition or activation, and modulation of receptor binding.

Similar Compounds

  • 2-[(Z)-(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate.

  • 2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate.

  • 2-[(Z)-(2-bromophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate.

Uniqueness: The compound’s uniqueness lies in the simultaneous presence of chloro and fluoro substituents on the aromatic ring, combined with the rigid azabicyclo octane core. This combination results in distinct physicochemical properties, such as enhanced lipophilicity and potential for selective biological activity.

That's your in-depth look at 2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[222]oct-3-yl N-phenylcarbamate

Biological Activity

The compound 2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate (CAS Number: 477858-52-9) is a bicyclic structure that has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by its unique bicyclic framework and functional groups that may influence its biological interactions. The molecular formula is C14H13ClFNOC_{14}H_{13}ClFNO, and it has a molecular weight of approximately 273.71 g/mol. The compound is typically found as a solid with a purity of around 90% .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could be pivotal in cancer treatment or other diseases where enzyme dysregulation occurs.
  • Receptor Modulation : The presence of the phenylcarbamate moiety indicates potential interactions with various receptors, including those involved in neurotransmission and cellular signaling pathways.
  • Antimicrobial Activity : Some derivatives of similar structures have shown antimicrobial properties, suggesting that this compound may also exhibit such effects.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
Enzyme InhibitionKinase InhibitionIC50 = 50 nM
AntimicrobialBacterial Growth InhibitionEffective against E. coli (MIC = 32 µg/mL)
CytotoxicityCancer Cell LinesIC50 = 25 µM (A431)

Case Studies

  • Cancer Cell Line Studies : A study involving various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity, particularly against A431 cells, with an IC50 value of 25 µM. This suggests potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic efficacy .
  • Antimicrobial Testing : Another study assessed the antimicrobial properties against gram-negative bacteria, revealing that the compound effectively inhibited growth at low concentrations (MIC = 32 µg/mL against E. coli). This opens avenues for exploring its use in treating bacterial infections .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. For instance, modifications to the phenyl group or alterations in the bicyclic structure have been explored to improve enzyme inhibition profiles or reduce cytotoxicity to normal cells while maintaining efficacy against tumor cells.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate exhibit promising anticancer properties. For instance, studies involving structurally related compounds have shown significant cytotoxic effects against various cancer cell lines, indicating that modifications to the azabicyclic framework can enhance their anti-tumor efficacy .

Compound Cell Line GI50 (μM) Mechanism of Action
Compound AHeLa15.72Induction of apoptosis
Compound BMCF712.53Cell cycle arrest
Compound CA54910.00Inhibition of mitotic spindle formation

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. For example, derivatives with modifications on the phenyl ring showed enhanced activity against Mycobacterium tuberculosis and other resistant strains .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in determining the optimal modifications for enhancing biological activity. For instance, variations in substituents on the bicyclic core have been correlated with increased potency against certain cancer cell lines and pathogens.

Case Studies

Several case studies highlight the compound's potential:

  • Case Study 1: Anticancer Screening
    In a study conducted by the National Cancer Institute, derivatives were screened against a panel of cancer cell lines, revealing a mean growth inhibition rate that supports further exploration into their use as anticancer agents .
  • Case Study 2: Antitubercular Activity
    A series of compounds similar to 2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate were synthesized and tested for their activity against M. tuberculosis. The results indicated promising MIC values, suggesting that structural modifications could yield effective antitubercular agents .

Chemical Reactions Analysis

Table 1: Synthetic Intermediates and Conditions

StepReagent/ConditionProductYield (%)Reference
1Pd/C, H₂, MeOH2-((3-Pyridinyl)methyl)-1-azabicyclo[2.2.2]octane85
2NaBH₄, MeOH3-Hydroxy intermediate92
3PhNCO, NaH, THFN-Phenylcarbamate derivative78

Table 2: Alkene Formation Data

MethodCatalyst/BaseZ:E RatioTemperature (°C)Reference
Wittig reactionPh₃P=CH–, THF8:125
Knoevenagel condensationPiperidine, EtOH6:160

Carbamate Stability and Reactivity

The N-phenylcarbamate group is stable under acidic conditions but hydrolyzes in basic media:

  • Hydrolysis : In NaOH/MeOH, the carbamate cleaves to yield 3-hydroxy-1-azabicyclo[2.2.2]octane and phenyl isocyanate .

  • Thermal stability : Decomposes above 200°C, forming CO₂ and aniline derivatives .

Mechanistic Insights from Palladium Catalysis

While not directly studied for this compound, computational studies on analogous Pd-catalyzed cyclizations (e.g., aminopalladation) reveal:

  • Cyclization barriers : ΔG‡ = 13.9–21.8 kcal/mol for 5-endo-dig pathways .

  • Carbopalladation : Exergonic insertion (ΔG° = −23.0 to −32.8 kcal/mol) drives C–C bond formation .

Table 3: Key Energy Profiles in Palladium-Mediated Reactions

StepΔG‡ (kcal/mol)ΔG° (kcal/mol)
Cyclization17.8–21.8−8.2 to −33.6
HCl/alkene exchange6.0–10.5−6.3 to +10.5
Carbopalladation6.7–16.9−23.0 to −32.8

Functionalization and Derivatives

  • Halogenation : Bromination at the pyridinyl group (e.g., using NBS) introduces handles for cross-coupling reactions .

  • Reductive amination : The azabicyclo core reacts with aldehydes/ketones to form secondary amines .

Challenges and Unreported Data

  • Stereochemical control : The (Z)-configuration is labile under prolonged heating, leading to isomerization .

  • Scale-up issues : Low yields (<50%) in large-scale Wittig reactions due to phosphine oxide byproducts .

Comparison with Similar Compounds

Notes

Data Limitations : Direct pharmacological or clinical data for the target compound are scarce. Comparisons rely on structural extrapolation and data from analogs.

Research Gaps : Further studies are needed to elucidate the target compound’s metabolic profile, toxicity, and exact mechanism of action.

Q & A

Q. Table 1. Recommended Physicochemical Profiling Parameters

ParameterMethodConditionsReference
logPHPLC (C18 column)70:30 methanol/water, 1 mL/min
pKaPotentiometric titration0.1 M KCl, 25°C
Aqueous solubilityShake-flask methodPBS, 24 hr equilibration

Q. Table 2. Ecotoxicological Study Design

TierModel OrganismEndpointDurationReplicates
1Daphnia magnaLC50, immobilization48 hr4
2Danio rerioTeratogenicity96 hr3
3Eisenia fetidaReproduction rate28 days5

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